Home > Products > Screening Compounds P106825 > 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol
3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol - 1522675-72-4

3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

Catalog Number: EVT-1761448
CAS Number: 1522675-72-4
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy}-2,6-dimethylbenzonitrile (PF-02413873)

    Compound Description: PF-02413873 is a nonsteroidal progesterone receptor antagonist [, , ]. It exhibits high selectivity for the progesterone receptor and demonstrates efficacy in reducing endometrial functionalis thickness []. Preclinical studies demonstrate high metabolic stability in humans, predominantly metabolized via cytochrome P450-catalyzed oxidation [].

AT9283 (1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-yl)urea)

    Compound Description: AT9283 is a known anticancer agent that demonstrates inhibitory activity against Syk kinase []. It effectively suppresses mast cell-mediated allergic responses by inhibiting degranulation and the secretion of inflammatory cytokines IL-4 and TNF-α [].

3-(Benzo(d)oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amines

    Compound Description: This series of compounds represents a novel class of inhibitors targeting G-protein-coupled receptor kinases 2 and 5 (GRK2 and 5) []. They show potential as a therapeutic strategy for heart failure by inhibiting these kinases.

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

    Compound Description: Hu7691 is a potent and selective Akt inhibitor with reduced cutaneous toxicity compared to earlier Akt inhibitors [, ]. It exhibits promising anticancer activity and has received approval for investigational new drug (IND) applications [].

2-{4-[(1E)-1-(Hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridine-4-yl)-1H-pyrazol-1-yl}ethan-1-ol (GDC-0879)

    Compound Description: GDC-0879 is a potent and selective B-Raf kinase inhibitor [, ]. This compound demonstrates promising antitumor activity in preclinical models by effectively inhibiting the Raf/MEK/ERK signaling pathway [, ].

1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols

    Compound Description: This series of compounds explores potential antipsychotic agents with a unique mechanism of action compared to traditional antipsychotics []. They demonstrate activity in reducing spontaneous locomotion in mice without significant binding to D2 dopamine receptors [].

N-[5-(5-Fluoropyridin-3-yl)-1H-pyrazol-3-yl]-4-piperidin-1-ylbutyramide (SEN78702, WYE-308775)

    Compound Description: SEN78702 is a potent and selective full agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) []. It exhibits potential as a therapeutic candidate for treating cognitive impairment associated with Alzheimer's disease and schizophrenia due to its improved pharmacokinetic properties and efficacy in behavioral cognition models [].

2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazoline-2,4-diamines

    Compound Description: This novel series exhibits potent inhibitory activity against p21-activated kinase 4 (PAK4) []. They display significant antiproliferative activity against the A549 cell line, inhibiting cell cycle progression, migration, and invasion, suggesting potential as anticancer agents [].

6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid (LY2562175)

    Compound Description: LY2562175 is a potent and selective FXR agonist that demonstrated robust lipid-lowering properties in preclinical models []. This compound effectively reduced LDL and triglycerides while raising HDL levels, suggesting its potential as a treatment for dyslipidemia and atherosclerosis [].

4,4-(1E,1E)-1,1-(Ethane-1,2-Diylbis(Azan-1-Yl-1ylidene))Bis(5-Methyl-2-Phenyl-2,3-Dihydro-1H-Pyrazol-3-Ol) (H2BuEtP)

    Compound Description: H2BuEtP is a Schiff base ligand investigated for its metal-chelating properties [, , , , , ]. Studies have explored its ability to extract various heavy metals, including cadmium, iron, nickel, and lead from aqueous solutions [, , , , , ]. These studies highlight the potential of H2BuEtP in developing methods for heavy metal removal from the environment.

6-[3-Aryl-1-phenyl-4’,5’-dihydro[4,5’-bi-1H-pyrazol]-3’-yl]-2H-chromen-5-ols

    Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activity []. They demonstrated varying degrees of antimicrobial potency against different bacterial and fungal strains [].

Overview

3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol is a chemical compound notable for its unique structure, which comprises a cyclopropyl group, a piperidinyl group, and a pyrazol-5-ol moiety. This compound is of significant interest in medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. Its molecular formula is C12_{12}H16_{16}N4_{4}O, and it is identified by the CAS number 1522675-72-4.

Source and Classification

The compound can be classified as a pyrazole derivative, which is a class of compounds known for their diverse biological activities. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The specific structure of 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol makes it a candidate for further research in drug development and synthetic organic chemistry.

Synthesis Analysis

Methods

The synthesis of 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol typically involves several key steps:

  1. Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
  2. Introduction of the Cyclopropyl Group: This step often involves cyclopropanation using cyclopropyl halides in the presence of a base.
  3. Attachment of the Piperidinyl Group: The final step includes nucleophilic substitution, where a halogenated pyrazole intermediate reacts with piperidine.

Technical Details

The synthesis may require optimization to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to improve efficiency and reduce environmental impact.

Molecular Structure Analysis

Structure

The molecular structure of 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol features:

  • A pyrazole ring (five-membered ring with two nitrogen atoms).
  • A cyclopropyl group attached to the pyrazole.
  • A piperidinyl group linked at the 1-position of the pyrazole.

Data

The compound's molecular weight is approximately 232.28 g/mol, with a melting point that varies based on purity but generally falls within a specific range depending on synthesis conditions.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol can undergo various chemical reactions:

  1. Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form ketones or aldehydes.
  2. Reduction: Reduction can lead to different derivatives depending on the reducing agent used.
  3. Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents include:

  • For oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
  • For reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
  • For substitution: Nucleophiles like amines or thiols under basic conditions.
Mechanism of Action

The mechanism of action for 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol likely involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it may modulate their activity, leading to various biological effects. Research continues to elucidate these pathways and identify precise targets relevant to therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits typical characteristics associated with pyrazole derivatives, including solubility in organic solvents and stability under standard laboratory conditions.

Chemical Properties

Key chemical properties include:

  • Reactivity towards nucleophiles due to the presence of functional groups.
  • Potential for undergoing oxidation and reduction reactions.

Quantitative analyses such as spectroscopic techniques (NMR, IR) are commonly employed to confirm structural integrity and purity during synthesis .

Applications

3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol has several scientific applications:

  1. Medicinal Chemistry: It is being explored for its potential therapeutic effects against various diseases, including cancer and infectious diseases.
  2. Organic Synthesis: Used as a building block for synthesizing more complex molecules in pharmaceutical research.
  3. Biological Studies: Investigated for its biological activities, including antimicrobial and antiviral properties .
Introduction to 3-Cyclopropyl-1-(Piperidin-4-yl)-1H-Pyrazol-5-ol in Heterocyclic Chemistry

Role of Pyrazole Derivatives in Medicinal Chemistry and Drug Discovery

The pyrazole heterocycle represents a privileged scaffold in medicinal chemistry due to its versatile pharmacokinetic properties and broad target engagement capabilities. As a 5-membered aromatic ring containing two adjacent nitrogen atoms, pyrazole derivatives demonstrate exceptional molecular diversity, enabling interactions with diverse biological targets through hydrogen bonding, hydrophobic effects, and π-stacking. The specific compound 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol (CAS 1522675-72-4) exemplifies these advantages through its balanced physicochemical profile and structural modularity [1] [2].

Pyrazole-based pharmaceuticals have achieved significant clinical success, with over 15 FDA-approved drugs spanning therapeutic areas including anti-inflammatories (celecoxib), antipsychotics (fipamezole), and metabolic disorder treatments (rimonabant). The 5-hydroxy substitution pattern present in our target compound enhances hydrogen-bonding capacity while maintaining aromatic character through tautomeric equilibrium. This tautomerization between pyrazol-5-ol and pyrazol-3(2H)-one forms provides structural adaptability for target binding, as demonstrated in kinase inhibitor optimization studies [2] [7].

Table 1: Structural and Bioactive Properties of Representative Pyrazole Derivatives

Compound StructureMolecular WeightKey Bioactive PropertiesStructural Variations
3-Cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol207.28 g/molKinase inhibition, GPCR modulationCyclopropyl at C3, piperidine at N1
1-[(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine234.34 g/molEnhanced membrane penetrationMethylene linker, primary amine
(3-Cyclopropyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone219.28 g/molConformational restrictionCarbonyl linker between rings
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide342.40 g/molMulti-target engagementPyridazinone extension

Recent structure-activity relationship (SAR) studies reveal that substitution at the pyrazole 3-position significantly influences target selectivity. The cyclopropyl group in 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol provides optimal steric bulk and electron distribution for hydrophobic pocket binding while resisting oxidative metabolism—a crucial advantage over ethyl or isopropyl substituents. Computational analyses indicate the 3-cyclopropyl configuration enhances compound rigidity, reducing the entropic penalty upon target binding by approximately 1.5 kcal/mol compared to linear alkyl chains [2] [7].

Synthetic accessibility further establishes pyrazole derivatives as valuable drug discovery building blocks. Efficient routes to 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol typically involve:

  • Cyclocondensation of cyclopropyl carbonyl derivatives with hydrazines
  • N-Alkylation using 4-aminopiperidine derivatives under Mitsunobu conditions
  • Regioselective deprotection and functional group interconversionThese methodologies enable rapid analog generation for biological screening programs, with documented yields exceeding 75% in optimized protocols [2] [5].

Structural Significance of Cyclopropyl and Piperidine Moieties in Bioactive Compounds

The strategic incorporation of cyclopropyl and piperidine moieties in 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol creates a synergistic combination of steric, electronic, and pharmacokinetic advantages. The cyclopropyl group attached at the pyrazole 3-position acts as a bioisostere for unsaturated alkyl chains while providing unique three-dimensional geometry that enhances target selectivity. Quantum mechanical calculations demonstrate that the cyclopropyl's "pseudo-conjugation" effect modifies electron distribution across the pyrazole ring, increasing the dipole moment by 1.2 Debye compared to methyl-substituted analogs. This electronic perturbation enhances interactions with aromatic residues in enzymatic binding pockets [2] .

The piperidin-4-yl substitution at N1 introduces a basic nitrogen center (predicted pKa ~8.5) that facilitates salt bridge formation with biological targets under physiological conditions. This moiety's conformational flexibility allows adaptation to diverse binding sites, while its six-membered ring structure maintains moderate rigidity. Comparative molecular field analysis (CoMFA) indicates that the piperidine's equatorial hydrogen bond vector in 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol optimally aligns with common catalytic residues in kinases and GPCRs [3] [9].

Table 2: Physicochemical Contributions of Cyclopropyl and Piperidine Moieties

Structural FeatureRole in Molecular InteractionsImpact on Drug PropertiesSynthetic Considerations
Cyclopropyl at C3- Enhanced metabolic stability - Steric contour complementarity - Reduced conformational flexibility- Increased logD by 0.8 units - t₁/₂ improvement: 3.2x vs methyl analogRequires specialized cyclopropanation reagents (e.g., Corey-Chaykovsky)
Piperidin-4-yl at N1- Basic nitrogen for salt formation - H-bond donation/acceptance - Conformational adaptability- Improved water solubility - Enhanced membrane penetration - pKa modulation capabilityN-Protection/deprotection strategies essential
Hydroxyl at C5- Tautomeric equilibrium - H-bond donation - Metal coordination capability- Reduced plasma protein binding - Increased polar surface area (25 Ų)Selective protection challenges

The spatial orientation of these moieties creates a distinctive pharmacophore triangle:

  • Distance between piperidine nitrogen and pyrazole N2: 4.8 Å
  • Cyclopropyl centroid to hydroxyl oxygen vector: 120° angle
  • Hydrophobic contact surface: 35 Ų

This configuration enables simultaneous engagement with both polar and non-polar binding regions in biological targets. Molecular docking studies confirm the compound's ability to bridge catalytic and allosteric sites in phosphodiesterase enzymes, forming up to seven hydrogen bonds while maintaining optimal hydrophobic contacts [2] [10].

Replacing the piperidine with alternative nitrogen heterocycles demonstrates its critical role:

  • Piperidin-3-yl analogs show 25-fold reduced potency due to distorted hydrogen bond geometry
  • Piperidin-1-yl derivatives (attached via ring nitrogen) lose basic center functionality
  • Azetidine substitutions increase ring strain, reducing metabolic stability by 60%

These SAR findings validate the 4-piperidinyl attachment as structurally optimal for this chemotype [2] . The cyclopropyl group similarly demonstrates irreplaceable characteristics—cyclopentyl and cyclohexyl analogs exhibit 5-fold and 8-fold decreases in cellular permeability, respectively, confirming the unique advantage of the strained three-carbon ring system [2].

Properties

CAS Number

1522675-72-4

Product Name

3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

IUPAC Name

5-cyclopropyl-2-piperidin-4-yl-1H-pyrazol-3-one

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C11H17N3O/c15-11-7-10(8-1-2-8)13-14(11)9-3-5-12-6-4-9/h7-9,12-13H,1-6H2

InChI Key

HOTUCVPEOBVNAD-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=O)N(N2)C3CCNCC3

Canonical SMILES

C1CC1C2=CC(=O)N(N2)C3CCNCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.